molecular formula C24H25ClN2O3S B3726183 ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 6242-80-4

ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3726183
CAS No.: 6242-80-4
M. Wt: 457.0 g/mol
InChI Key: PCXUMCRBWZHZNS-QNPCYTEQSA-N
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Description

This compound belongs to the class of thiophene derivatives featuring a Z-configured benzylidene moiety and a diethylamino-substituted aromatic ring. Its structure includes a thiophene core functionalized with a 3-chlorophenylamino group at position 2 and a 4-(diethylamino)benzylidene group at position 5, stabilized in the Z-configuration by conjugation . The 4-oxo-4,5-dihydrothiophene scaffold is a key pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-12-10-16(11-13-19)14-20-22(28)21(24(29)30-6-3)23(31-20)26-18-9-7-8-17(25)15-18/h7-15,28H,4-6H2,1-3H3/b20-14-,26-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUMCRBWZHZNS-QNPCYTEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chlorophenyl and diethylamino groups through substitution reactions.

    Esterification: Formation of the ethyl ester group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key chemical transformations, influenced by its structural features (thiophene ring, chlorophenyl, diethylamino, and carbonyl groups).

Oxidation Reactions

The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones. For example:
ThiopheneH2O2/m-CPBAThiophene sulfoxide/sulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2/\text{m-CPBA}} \text{Thiophene sulfoxide/sulfone}
This reaction is typically carried out under mild conditions (e.g., aqueous hydrogen peroxide or m-chloroperbenzoic acid) .

Reduction Reactions

The carbonyl group (C=O) in the thiophene ring can be reduced to form alcohols:
C=OLiAlH4 or NaBH4C-OH\text{C=O} \xrightarrow{\text{LiAlH}_4 \text{ or NaBH}_4} \text{C-OH}
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reagents for this transformation .

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Potential nucleophiles include amines or thiols:
ClNH2 or SHNH2 or SH\text{Cl} \xrightarrow{\text{NH}_2^- \text{ or SH}^-} \text{NH}_2 \text{ or SH}
This reaction typically requires deprotonation of the nucleophile and activation of the aryl chloride .

Cyclization Reactions

The compound’s thiophene core may engage in cyclization processes. For instance, reactions involving α-thiocyanatoacetophenone and cyanothioacetamide can lead to ring formation via Michael addition and intramolecular cyclization .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Products
OxidationH₂O₂, m-CPBAAqueous solution, room temperatureThiophene sulfoxide/sulfone
ReductionLiAlH₄, NaBH₄Ethereal solvents (THF, Et₂O)Alcohol derivatives
SubstitutionAmines (NH₂⁻), Thiols (SH⁻)Basic media (KOH, NaH)Amino/thio derivatives
Cyclizationα-ThiocyanatoacetophenoneEtOH, KOH, 25–50 °CThieno[2,3-d]pyrimidine derivatives

Formation of the Thiophene Ring

The synthesis of the thiophene core typically involves cyclization of dicarbonyl precursors with sulfur sources. For example:

  • Michael Addition : Cyanothioacetamide reacts with α-bromochalcones to form intermediates.

  • Intramolecular Cyclization : Elimination of HNCS leads to ring closure, forming the thiophene framework .

Functionalization

  • Chlorophenyl Introduction : Nucleophilic aromatic substitution replaces a leaving group (e.g., bromine) with the chlorophenyl moiety.

  • Diethylamino Group : Friedel-Crafts alkylation or direct substitution introduces the diethylamino group .

Key Research Findings

  • Mechanistic Insights : Density Functional Theory (DFT) studies reveal that cyclization proceeds via two pathways depending on stereoisomerism:

    • S,S/R,R Diastereomers : Intramolecular SN2 substitution of the thiocyanate group.

    • S,R/R,S Diastereomers : Nucleophilic addition to the thiocyanate carbon followed by HNCS elimination .

  • Thieno[2,3-d]pyrimidine Derivatives : Reaction of the thiophene compound with HCHO and amines under Mannich-type conditions yields fused heterocycles, expanding its applications in medicinal chemistry .

Scientific Research Applications

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide or m-CPBAMild conditions
ReductionLithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)Anhydrous solvent
SubstitutionNucleophiles (amines or thiols)Basic conditions

Scientific Research Applications

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, including:

  • Anti-inflammatory Activity: Studies suggest it may inhibit pathways involved in inflammation.
  • Antimicrobial Properties: It shows promise against various microbial strains.
  • Anticancer Effects: Preliminary research indicates potential efficacy in targeting cancer cells.

Biological Research

This compound is utilized to explore interactions with biological targets:

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes linked to disease processes.
  • Receptor Binding Studies: Used to understand its effects on cellular signaling pathways.

Chemical Research

In chemical research, it serves as a model compound for:

  • Studying Reaction Mechanisms: Helps elucidate mechanisms of organic reactions.
  • Developing New Synthetic Methodologies: Acts as a building block for more complex molecules.

Industrial Applications

The compound may also find use in:

  • Material Science: Development of new materials with tailored properties.
  • Chemical Processes: Optimization of synthetic routes for industrial applications.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. Ethyl (5Z)-2-[(4-Fluorophenyl)amino]-5-[(4-Methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate ()

  • Key Differences: The 4-fluorophenylamino group replaces the 3-chlorophenylamino group, altering electronic effects (fluorine is electron-withdrawing vs. chlorine’s mixed inductive/resonance effects). The 4-methoxyphenyl substituent in place of 4-(diethylamino)benzylidene reduces basicity and increases hydrophilicity.
  • Implications :
    • Reduced lipophilicity compared to the target compound due to the methoxy group.
    • Fluorine’s smaller size may affect steric interactions in target binding .

b. Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Key Differences :
    • Thiazolo[3,2-a]pyrimidine core replaces the thiophene ring, introducing additional nitrogen atoms.
    • A 4-chlorophenyl group and methoxycarbonyl substituent modify electronic and steric profiles.
  • Implications :
    • The thiazolo-pyrimidine system may enhance π-stacking interactions with biological targets.
    • Increased molecular complexity could affect synthetic accessibility .

c. 2-[[2-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ()

  • Key Differences: Thiazolidinone core with a 2,4-dichlorobenzylidene group and tetrahydrobenzothiophene carboxamide.
  • Implications :
    • The dichlorophenyl group may improve halogen bonding in target interactions.
    • Carboxamide functionality increases hydrogen-bonding capacity compared to ester groups .

Research Findings and Trends

  • Electronic Effects: Electron-donating groups (e.g., diethylamino) in the benzylidene moiety enhance resonance stabilization, favoring the Z-configuration critical for bioactivity .
  • Heterocycle Impact: Thiophene derivatives (target compound) exhibit simpler synthesis but lower metabolic stability compared to thiazolo-pyrimidines or thiazolidinones .
  • Substituent Positioning : 3-Chlorophenyl (meta-substitution) in the target compound may offer better steric complementarity to hydrophobic enzyme pockets than para-substituted analogues .

Biological Activity

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thiophene ring, chlorophenyl group, and diethylamino substituent, which contribute to its unique pharmacological properties.

  • Molecular Formula : C24H25ClN2O3S
  • Molecular Weight : 456.9849 g/mol
  • CAS Number : 6242-80-4
  • Physical State : Solid at room temperature

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization reactions using appropriate dicarbonyl compounds and sulfur sources.
  • Introduction of Functional Groups :
    • Chlorophenyl group via nucleophilic aromatic substitution.
    • Diethylamino group through Friedel-Crafts alkylation.
  • Esterification : Final formation of the ethyl ester from the carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Receptors : It could bind to specific cellular receptors, modulating signaling pathways critical for cellular functions.

Biological Studies and Findings

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific apoptotic pathways.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains.

Data Table of Biological Activity

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in vivo
AntimicrobialActive against bacterial strains

Case Studies

  • Case Study on Anticancer Properties :
    • A study evaluated the efficacy of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
  • Case Study on Anti-inflammatory Effects :
    • An experimental model using mice showed that administration of the compound significantly lowered levels of TNF-alpha and IL-6, key markers of inflammation.

Comparative Analysis with Similar Compounds

Comparative studies with other thiophene derivatives have highlighted the unique biological profile of this compound:

Compound NameKey ActivityReference
Thiophene-2-carboxylateModerate antimicrobial activity
2-AminothiopheneLimited anticancer properties
Thiophene-3-carboxamideLower anti-inflammatory effects

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves a multi-step approach, including:

  • Knoevenagel condensation : To form the benzylidene group via reaction of a 4-diethylaminobenzaldehyde derivative with a thiophene-3-carboxylate precursor under basic conditions (e.g., piperidine in ethanol at reflux) .
  • Cyclization : A thiophene ring closure mediated by chloroacetic acid or sodium acetate in DMF/acetic acid, as described for analogous thiazolidinones .
  • Critical optimization parameters : Solvent polarity (DMF vs. ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., excess oxocompound to drive condensation) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should conflicting data be resolved?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions, particularly the Z-configuration of the benzylidene group (olefinic proton coupling constants ~12–14 Hz) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding. For example, SHELX programs are robust for small-molecule crystallography even with twinned data .
  • Contradiction resolution : If NMR suggests a different configuration than X-ray data, cross-validate with NOESY (for spatial proximity) or DFT calculations to assess energy-minimized conformers .

Q. What purification strategies are effective for isolating the Z-isomer?

  • Recrystallization : Use DMF/ethanol mixtures to exploit solubility differences between geometric isomers .
  • Chromatography : Normal-phase silica gel with ethyl acetate/hexane gradients to separate isomers based on polarity differences .

Advanced Research Questions

Q. How can computational methods aid in predicting biological activity or optimizing synthetic routes?

  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize in vitro testing. Similar thioxothiazolidinones showed activity against Staphylococcus aureus .
  • DFT calculations : Predict regioselectivity in cyclization steps by analyzing frontier molecular orbitals (HOMO/LUMO) of intermediates .
  • Machine learning : Train models on existing thiophene derivative datasets to predict reaction yields or byproduct formation .

Q. What strategies address low yield in the final cyclization step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to accelerate ring closure .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by 20–30% compared to conventional heating .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or solvent polarity accordingly .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals.
  • Plasma stability : Expose to human plasma at 37°C and quantify intact compound using LC-MS/MS .
  • Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light to guide storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate

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